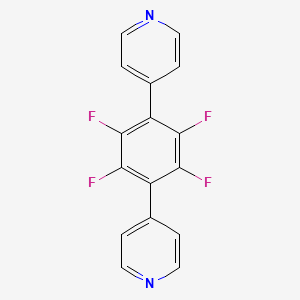

4,4'-(2,3,5,6-Tetrafluoro-1,4-phenylene)dipyridine

Description

Properties

CAS No. |

607690-76-6 |

|---|---|

Molecular Formula |

C16H8F4N2 |

Molecular Weight |

304.24 g/mol |

IUPAC Name |

4-(2,3,5,6-tetrafluoro-4-pyridin-4-ylphenyl)pyridine |

InChI |

InChI=1S/C16H8F4N2/c17-13-11(9-1-5-21-6-2-9)14(18)16(20)12(15(13)19)10-3-7-22-8-4-10/h1-8H |

InChI Key |

ZUZVABZAGDVLSC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C2=C(C(=C(C(=C2F)F)C3=CC=NC=C3)F)F |

Origin of Product |

United States |

Foundational & Exploratory

4,4'-(2,3,5,6-Tetrafluoro-1,4-phenylene)dipyridine chemical structure

Executive Summary

4,4'-(2,3,5,6-Tetrafluoro-1,4-phenylene)dipyridine (TF-DPy) represents a critical evolution in the design of ditopic nitrogen-donor ligands. Unlike its non-fluorinated analog, 1,4-bis(4-pyridyl)benzene, TF-DPy incorporates a perfluorinated central ring that fundamentally inverts the quadrupolar moment of the core. This modification introduces significant changes in

This guide details the physicochemical architecture, a validated Suzuki-Miyaura synthetic protocol, and the supramolecular mechanics that define its utility in drug development and materials science.

Molecular Architecture & Electronic Properties

The Fluorine Effect and Quadrupolar Inversion

The defining feature of TF-DPy is the 2,3,5,6-tetrafluorobenzene core. In standard aromatic systems (e.g., benzene), the quadrupole moment is negative (electron-rich

-

Electrostatics: The C-F bonds withdraw electron density from the ring, rendering the face of the arene electropositive. This facilitates "arene-perfluoroarene" interactions (face-to-face stacking) with electron-rich guests or adjacent non-fluorinated linkers, a phenomenon not possible with standard dipyridyl ligands.

-

Conformational Twist: Steric repulsion between the fluorine atoms on the central ring and the ortho-hydrogens of the pyridine rings forces a non-planar conformation. Crystallographic data indicates a dihedral angle typically between 50° and 64° , preventing complete conjugation and isolating the electronic environments of the pyridine termini.

Structural Visualization

The following diagram illustrates the connectivity and the critical steric torsion points.

Synthetic Protocol: Suzuki-Miyaura Coupling[1]

The synthesis of TF-DPy relies on the palladium-catalyzed cross-coupling of a polyfluorinated dihalide with 4-pyridylboronic acid. The electron-deficient nature of the tetrafluorobenzene ring facilitates oxidative addition, but the reaction requires optimized base/solvent conditions to prevent protodeboronation of the pyridyl species.

Reagents & Stoichiometry

| Component | Role | Equivalents | Notes |

| 1,4-Diiodo-2,3,5,6-tetrafluorobenzene | Electrophile | 1.0 | Preferred over dibromo- analog for faster oxidative addition. |

| 4-Pyridylboronic acid | Nucleophile | 2.5 | Excess required to account for homocoupling/deboronation. |

| Pd(PPh3)4 | Catalyst | 0.05 (5 mol%) | Tetrakis(triphenylphosphine)palladium(0). |

| Na2CO3 (2M aq) | Base | 5.0 | Activates the boronic acid. |

| 1,4-Dioxane | Solvent | N/A | High boiling point ether; ensures solubility. |

Step-by-Step Workflow

-

Preparation: In a glovebox or under strictly inert atmosphere (Ar/N2), charge a Schlenk flask with 1,4-diiodo-2,3,5,6-tetrafluorobenzene (1.0 eq), 4-pyridylboronic acid (2.5 eq), and Pd(PPh3)4 (5 mol%).

-

Solvation: Add degassed 1,4-dioxane (concentration ~0.1 M relative to diiodide).

-

Activation: Add degassed 2M aqueous Na2CO3. The biphasic mixture requires vigorous stirring.

-

Reflux: Heat the mixture to 90–100 °C for 24–48 hours. Monitor via TLC (SiO2, MeOH/DCM) or LC-MS.

-

Checkpoint: The reaction mixture should darken as Pd(0) cycles.

-

-

Workup:

-

Purification: The crude product is often a tan solid. Purify via recrystallization from Ethanol/CHCl3 or sublimation (if high purity is required for crystal growth).

-

Yield: Typical isolated yields range from 60–80%.

-

Reaction Mechanism Visualization

Supramolecular & Reticular Applications[4]

Crystal Engineering: Halogen Bonding

TF-DPy is a versatile tecton in crystal engineering. The nitrogen atoms on the pyridine rings are strong halogen bond acceptors. When co-crystallized with halogen bond donors (e.g., 1,4-diiodotetrafluorobenzene), TF-DPy forms 1D infinite chains driven by N···I interactions.

-

Mechanism: The

-hole of the iodine atom interacts linearly with the lone pair of the pyridine nitrogen. -

Significance: This allows for the construction of binary co-crystals with tunable melting points and solid-state luminescence.

Metal-Organic Frameworks (MOFs)

In the context of MOFs, TF-DPy serves as a "pillaring" ligand. It replaces 4,4'-bipyridine to link 2D metal-carboxylate sheets into 3D porous networks.[3]

-

Hydrophobicity: The fluorinated core increases the hydrophobicity of the pore surface, enhancing hydrolytic stability of the resulting MOF.

-

Gas Selectivity: The quadrupole inversion enhances selectivity for CO2 over N2 due to favorable electrostatic interactions between the quadrupole of CO2 and the fluorinated wall.

| Property | Standard Bipyridine Linker | TF-DPy Linker |

| Pore Character | Hydrophilic/Neutral | Hydrophobic/Fluorophilic |

| Linker Geometry | Planar (Twist ~0-30°) | Twisted (Twist ~50-64°) |

| Interaction |

Characterization Data

For validation of the synthesized material, compare against these standard physicochemical benchmarks:

-

Formula: C16H8F4N2[4]

-

Molecular Weight: 304.25 g/mol

-

Melting Point: > 200 °C (Sublimes)

-

1H NMR (CDCl3):

8.75 (d, 4H, Py-H), 7.45 (d, 4H, Py-H). Note: No central ring protons. -

19F NMR: Single singlet peak (symmetric environment), typically around -140 to -145 ppm relative to CFCl3.

References

-

Crystal Structure & Ligand Geometry: Ferrer, M., et al. "2,3,5,6-Tetrafluoro-1,4-di-4-pyridylbenzene."[4] Acta Crystallographica Section E, 2006.[4]

-

Halogen Bonding Assemblies: "Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene." Oxford Academic.

-

Suzuki Coupling of Fluorinated Arenes: "Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling." Journal of Organic Chemistry.

-

MOF Pillaring Concepts: "A Metal-Organic Framework with a Hierarchical System of Pores." University of California, Berkeley.

-

General Synthesis of Bipyridines: "Recent Progress on the Synthesis of Bipyridine Derivatives." MDPI.

Sources

Properties of fluorinated vs non-fluorinated dipyridyl benzene ligands

Technical Guide: Properties, Synthesis, and Applications of N^C^N Ligands

Executive Summary & Core Directive

This technical guide analyzes the structural and electronic divergences between 1,3-di(2-pyridyl)benzene (

Designed for research scientists in materials science and medicinal chemistry, this document moves beyond basic characterization to explain the causality of fluorination: how the high electronegativity and orthogonality of the C-F bond dictate frontier molecular orbital (FMO) energies, crystal packing, and catalytic/biological activity.

The Fluorine Effect: Electronic & Structural Determinants

The substitution of Hydrogen (

2.1 Frontier Molecular Orbital (FMO) Engineering

The primary motivation for fluorinating dpb ligands is the manipulation of the HOMO-LUMO gap (

-

Inductive Effect (-I): Fluorine is the most electronegative element (

).[1] When substituted at the 4,6-positions of the central benzene ring, it exerts a strong inductive pull. -

HOMO Stabilization: In N^C^N metal complexes (e.g., with Ir(III) or Pt(II)), the HOMO is typically an admixture of the metal

-orbitals and the central phenyl ring's -

LUMO Impact: The LUMO is predominantly localized on the electron-deficient pyridine rings. Because the fluorine atoms are on the central benzene ring, their effect on the pyridine-based LUMO is attenuated compared to the HOMO.

-

Net Result (Blue Shift): Since the HOMO is stabilized more than the LUMO, the overall energy gap (

) widens. This is the standard mechanism for achieving high-energy (blue/green) emission in OLED phosphors.

2.2 Structural Rigidity and Intermolecular Interactions

-

C-H···F Interactions: Unlike the non-directional Van der Waals forces in non-fluorinated ligands,

-dpb exhibits specific C-H···F contacts (approx.[2] 2.4–2.6 Å) in the solid state. This directs crystal packing, often enhancing charge carrier mobility in thin films by enforcing supramolecular ordering. -

Steric Locking: The C-F bond length (1.35 Å) is longer than C-H (1.09 Å). In 4,6-difluoro substitution, the F atoms can sterically hinder rotation of the pyridine rings, effectively "pre-organizing" the ligand for metal binding (the "bite angle" effect), which reduces the entropic penalty of complexation.

2.3 Comparative Data Summary

| Property | Non-Fluorinated ( | Fluorinated ( | Mechanistic Cause |

| Electronic Nature | Electron-rich central ring | Electron-deficient central ring | Strong -I effect of Fluorine. |

| Oxidation Potential | Lower (Easier to oxidize) | Higher (Harder to oxidize) | Stabilization of HOMO level. |

| Emission (in Complex) | Green/Yellow ( | Blue/Cyan ( | Widened HOMO-LUMO gap. |

| C-H Activation | Standard cyclometalation | Facilitated cyclometalation | Increased acidity of C2-H (agostic interaction). |

| Solubility | Moderate in organic solvents | Enhanced in polar organics | Dipole moment alteration. |

Visualization: Electronic Energy Level Diagram

The following diagram illustrates the stabilization of orbitals upon fluorination. Note the differential drop in HOMO vs. LUMO energy.[3][4][5]

Figure 1: Comparative energy level diagram showing the "Fluorine Effect" on FMOs. The stabilization of the HOMO exceeds that of the LUMO, widening the bandgap.

Synthesis Protocol: 4,6-Difluoro-1,3-di(2-pyridyl)benzene

The synthesis of fluorinated pincer ligands requires precision to prevent defluorination or regio-isomeric byproducts. The industry-standard method is the Suzuki-Miyaura Cross-Coupling .

4.1 Reagents & Materials[6][7]

-

Precursor: 1,5-dibromo-2,4-difluorobenzene (Note: Commercial sources often name this based on the fluorine positions; ensure the bromines are meta to each other and ortho to fluorines).

-

Coupling Partner: 2-Pyridylboronic acid MIDA ester (more stable) or pinacol ester.

-

Catalyst:

(Tetrakis) or -

Base:

(2.0 M aqueous). -

Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio).

4.2 Step-by-Step Protocol (Self-Validating)

-

Inerting: Flame-dry a 2-neck round bottom flask and cycle Argon/Vacuum (3x). Validation: Moisture inhibits the Pd(0) cycle; use an indicator (e.g., benzophenone ketyl still) for solvent dryness if not using aqueous mix.

-

Loading: Charge flask with 1,5-dibromo-2,4-difluorobenzene (1.0 eq), 2-Pyridylboronic ester (2.5 eq), and

(5 mol%). -

Degassing: Add degassed DME and

solution. Critical Step: Freeze-Pump-Thaw (3 cycles) is required to remove -

Reflux: Heat to 90°C for 24–48 hours.

-

Monitor: Check TLC (Silica, 20% EtOAc/Hexane). The difluoro-product typically moves faster (

) than the mono-substituted intermediate (

-

-

Workup: Cool to RT. Filter through Celite to remove Pd black. Extract with DCM. Wash with brine.

-

Purification: Recrystallization from Ethanol is preferred over column chromatography for fluorinated ligands due to their high crystallinity.

4.3 Synthesis Workflow Diagram

Figure 2: Optimized Suzuki-Miyaura coupling workflow for fluorinated N^C^N ligand synthesis.

Applications in Drug Development & Materials[8]

While OLEDs are the dominant application, the properties of these ligands transfer directly to pharmaceutical contexts.

5.1 Bio-Isosteres and Metabolic Stability

In drug development, the

-

Metabolic Blocking: The C-F bond is resistant to Cytochrome P450 oxidation. Placing fluorine at the 4,6-positions blocks metabolic attack at the most reactive sites of the benzene ring, significantly extending the half-life (

) of the molecule in vivo. -

Lipophilicity: Fluorination increases lipophilicity (

), enhancing membrane permeability for potential metallodrugs (e.g., Pt(II) anti-cancer agents based on this scaffold).

5.2 OLEDs and LEECs

-

Color Tuning: As detailed in Section 2,

-dpb is the "engine" for blue phosphorescence. -

Device Lifetime: The high bond dissociation energy (BDE) of C-F (approx. 485 kJ/mol) vs C-H (approx. 413 kJ/mol) renders the emitter more resistant to electrochemical degradation during long-term device operation.

References

-

Williams, J. A. G. (2004). "Photochemistry and photophysics of coordination compounds: Iridium." Top. Curr. Chem., 281, 205-268. Link

-

Grygorenko, O. O., et al. (2018).[8][9] "Sulfonyl fluorides as stable handles for cross-coupling."[10] Angew. Chem. Int. Ed., 57, 823-827. Link

-

Brooks, J., et al. (2002). "Synthesis and Characterization of Phosphorescent Cyclometalated Platinum Complexes." Inorg. Chem., 41(12), 3055–3066. Link

-

Kozhevnikov, V. N., et al. (2011). "Highly Luminescent, Solution-Processable Platinum(II) Complexes of 1,3-Di(2-pyridyl)benzenes." Chem. Mater., 23, 17, 4038–4047. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." J. Med. Chem., 61(14), 5822–5880. Link

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Theoretical study on electronic and optoelectronic properties of some C^N^N- and C^C^C-chelated iridium(III) complexes for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. nbinno.com [nbinno.com]

- 7. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 8. scholarship.claremont.edu [scholarship.claremont.edu]

- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

Crystal Engineering with 4,4'-(2,3,5,6-tetrafluoro-1,4-phenylene)dipyridine: A Versatile Tecton for Supramolecular Assembly

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive examination of 4,4'-(2,3,5,6-tetrafluoro-1,4-phenylene)dipyridine, a highly functionalized tecton for crystal engineering. We will explore its synthesis, structural characteristics, and the nuanced interplay of non-covalent interactions—primarily halogen and hydrogen bonding—that govern its assembly into predictable supramolecular architectures. With a focus on practical application, this document details its utility in the rational design of co-crystals, particularly within the pharmaceutical sciences, and provides validated experimental protocols for co-crystallization screening and analysis. The insights herein are intended to equip researchers with the foundational knowledge to leverage this powerful molecular building block in materials science and drug development.

Introduction to the Core Building Block

Crystal engineering is the rational design and synthesis of functional solid-state structures based on a thorough understanding of intermolecular interactions. At the heart of this discipline lies the "tecton," a molecular building block programmed with specific recognition sites that guide its assembly into a larger, ordered supramolecular architecture.

4,4'-(2,3,5,6-tetrafluoro-1,4-phenylene)dipyridine, hereafter referred to as TFPDP , is a premier example of such a tecton. It is a rigid, linear molecule whose structure is uniquely tailored for predictable self-assembly.[1][2] Its design features two critical components:

-

Pyridine Termini: The nitrogen atoms on the two terminal pyridine rings act as potent Lewis bases, making them excellent acceptors for both hydrogen bonds and halogen bonds.[3][4]

-

Perfluorinated Phenyl Core: The central benzene ring is fully substituted with electron-withdrawing fluorine atoms. This creates an electron-deficient π-system and, crucially, enhances the propensity for halogen bonding and other subtle, yet structure-directing, interactions like C—H···F and F···F contacts.[1][5]

The combination of strong, directional interaction sites on a rigid scaffold makes TFPDP a powerful tool for constructing multi-component crystalline materials, including co-crystals, which have significant applications in modulating the physicochemical properties of active pharmaceutical ingredients (APIs).[6][7]

Caption: Molecular structure of 4,4'-(2,3,5,6-tetrafluoro-1,4-phenylene)dipyridine (TFPDP).

Synthesis and Structural Characterization

The synthesis of diaryl systems like TFPDP is reliably achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This approach offers high yields and functional group tolerance. A plausible and field-proven route involves the reaction of 1,4-dibromo-2,3,5,6-tetrafluorobenzene with a suitable pyridine-boron reagent.

Proposed Synthetic Protocol (Suzuki Coupling):

-

To a degassed solution of 1,4-dibromo-2,3,5,6-tetrafluorobenzene (1.0 eq) and 4-pyridylboronic acid (2.2 eq) in a 3:1 mixture of toluene and ethanol, add an aqueous solution of 2M sodium carbonate (4.0 eq).

-

Saturate the mixture with argon for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) as the catalyst.

-

Heat the reaction mixture to reflux (approx. 90-100 °C) under an argon atmosphere for 24-48 hours, monitoring progress by TLC or GC-MS.

-

After cooling to room temperature, partition the mixture between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield TFPDP as a crystalline solid.

Structural Validation: The identity and purity of the synthesized TFPDP must be confirmed using a suite of analytical techniques.

-

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential to confirm the molecular structure and purity.[8][9][10]

-

Mass Spectrometry: Confirms the molecular weight of the compound.

-

Single-Crystal X-ray Diffraction (SCXRD): This is the definitive technique for elucidating the solid-state structure. SCXRD provides precise atomic coordinates, bond lengths, and angles, and crucially, reveals the dihedral angle between the central phenyl ring and the terminal pyridine rings, which is a key conformational parameter.[1] For TFPDP, this angle has been reported to be 50.47 (5)°.[1][2]

The Supramolecular Synthon: A Guide to Non-Covalent Interactions

The predictive power of TFPDP in crystal engineering stems from its well-defined and reliable participation in specific non-covalent interactions, often referred to as supramolecular synthons.

Hydrogen Bonding (HB): The pyridine nitrogen atom is a classical and robust hydrogen bond acceptor. When paired with a co-former containing a hydrogen bond donor group (e.g., a carboxylic acid, phenol, or amide), TFPDP readily forms strong and directional O-H···N or N-H···N hydrogen bonds.[3][11] This interaction is the cornerstone of pharmaceutical co-crystal design, where an API with a donor group can be reliably linked to TFPDP to form a new crystalline phase.[7]

Halogen Bonding (XB): Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. The perfluorinated core of TFPDP makes it an intriguing participant in halogen bonding. While the fluorine atoms themselves are weak halogen bond donors, the electron-withdrawing environment enhances the potential for interactions.[5] More significantly, the pyridine nitrogen atoms are excellent halogen bond acceptors, capable of forming strong N···I or N···Br bonds with potent halogen bond donors like 1,4-diiodotetrafluorobenzene.[4][12] This dual HB/XB acceptor capability provides immense versatility in designing complex architectures.

π-π Stacking and Weak Interactions: While less directional than HB or XB, π-π stacking interactions between the electron-deficient fluorophenyl ring and other aromatic systems contribute significantly to the overall stability of the crystal lattice. These can manifest as face-to-face or edge-to-face arrangements.[12] Furthermore, a network of weaker C-H···F and F···F contacts often provides additional stabilization, guiding the packing of molecular layers.[1][13]

Caption: Key non-covalent interactions involving the TFPDP tecton.

Application in Pharmaceutical Co-crystal Development

A primary application of TFPDP is in the formation of pharmaceutical co-crystals. A co-crystal is a multi-component crystalline solid where an API and a benign co-former (like TFPDP) are held together in a specific stoichiometric ratio by non-covalent bonds.[6][14]

Why Co-crystallize? The formation of a co-crystal creates a new solid form of the API with its own unique set of physicochemical properties. This strategy is particularly powerful for:

-

Enhancing Solubility and Dissolution Rate: Improving the bioavailability of poorly soluble drugs (BCS Class II/IV).[6]

-

Improving Stability: Protecting the API from degradation due to heat, light, or moisture.[6][12]

-

Modifying Mechanical Properties: Improving tabletability and powder flow for manufacturing.[12]

-

Creating Novel Patentable Forms: Co-crystals are recognized by regulatory bodies like the FDA as new drug product intermediates, offering intellectual property opportunities.[14]

TFPDP is an ideal co-former for APIs containing hydrogen bond donor groups. Its rigidity and the defined geometry of its two acceptor sites allow for the construction of robust, predictable networks.

| API Functional Group (H-Bond Donor) | Potential Synthon with TFPDP |

| Carboxylic Acid (-COOH) | Carboxylic acid-pyridine heterodimer[7] |

| Phenol / Alcohol (-OH) | Phenol-pyridine or Alcohol-pyridine |

| Primary/Secondary Amide (-CONH-) | Amide-pyridine |

| Sulfonamide (-SO₂NH-) | Sulfonamide-pyridine |

Experimental Workflow: Co-crystallization and Analysis

This section provides a validated, step-by-step protocol for screening for co-crystals of an API with TFPDP using the slow solvent evaporation method, which is ideal for producing high-quality single crystals for SCXRD analysis.

Protocol: Slow Evaporation Co-crystallization Screen

-

Component Selection & Stoichiometry:

-

Rationale: The stoichiometry of the interaction is critical. Given TFPDP has two acceptor sites, screen at least 1:1 and 1:2 molar ratios of API:TFPDP.

-

Action: Accurately weigh the API and TFPDP in the desired molar ratios into separate vials. For example, for a 1:1 screen, use 0.1 mmol of API and 0.1 mmol of TFPDP.

-

-

Solvent Selection:

-

Rationale: The ideal solvent should dissolve both components upon heating but allow for slow crystallization upon cooling and evaporation. A range of solvents with different polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, THF) should be screened.[3]

-

Action: Add a small volume (0.5 - 1.0 mL) of the chosen solvent to each vial.

-

-

Dissolution:

-

Rationale: Ensure complete dissolution to achieve a homogeneous solution from which the co-crystal can nucleate.

-

Action: Gently heat and sonicate the vials until all solids are completely dissolved. Visually inspect for clarity.

-

-

Crystallization:

-

Rationale: Slow evaporation promotes the growth of large, well-ordered single crystals by maintaining the system close to equilibrium.

-

Action: Cover the vials with a cap, then pierce the cap with a needle. Place the vials in a vibration-free environment at a constant temperature (typically room temperature).

-

-

Harvesting and Initial Analysis:

-

Rationale: The new crystalline material may have a different morphology from the starting components.

-

Action: Monitor the vials daily for crystal growth. Once crystals appear, harvest them and examine them under a microscope. Compare their appearance to crystals of the pure API and TFPDP.

-

-

Structural Characterization:

-

Rationale: Definitive confirmation of co-crystal formation requires structural and thermal analysis.

-

Action:

-

SCXRD: Analyze a suitable single crystal to determine the crystal structure, confirming the components are present in the same lattice and identifying the specific intermolecular interactions.

-

PXRD: Powder X-ray Diffraction is used to confirm the bulk purity of the crystalline phase. The pattern of a true co-crystal will be unique and different from a simple physical mixture of the components.[6]

-

DSC/TGA: Differential Scanning Calorimetry and Thermogravimetric Analysis are used to determine the melting point and thermal stability of the new phase. A co-crystal will typically exhibit a single, sharp melting point that is different from either of the starting materials.[12]

-

-

Caption: Experimental workflow for co-crystal screening and characterization.

Data Presentation: Crystallographic Information

Accurate and standardized reporting of crystallographic data is essential. The crystal structure of TFPDP itself serves as a baseline.

| Parameter | Value for TFPDP[1][2] |

| Chemical Formula | C₁₆H₈F₄N₂ |

| Formula Weight | 316.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.637 (3) |

| b (Å) | 7.783 (3) |

| c (Å) | 12.070 (4) |

| β (°) | 105.940 (4) |

| Volume (ų) | 870.5 (5) |

| Z | 2 |

| T (K) | 294 |

| R-factor | 0.059 |

Conclusion and Future Outlook

4,4'-(2,3,5,6-tetrafluoro-1,4-phenylene)dipyridine stands out as a meticulously designed tecton for advanced crystal engineering. Its rigid, linear geometry combined with potent hydrogen and halogen bond acceptor sites provides a reliable platform for the construction of ordered supramolecular systems. For pharmaceutical scientists, it represents a valuable tool in the co-crystal designer's toolkit, offering a rational pathway to modify and improve the solid-state properties of active pharmaceutical ingredients.

Future work will likely expand its use beyond simple co-crystals into more complex systems, including coordination polymers (where the pyridine nitrogens act as ligands for metal ions) and multi-component functional materials where the electronic properties of the perfluorinated core can be harnessed for applications in optoelectronics and sensing.

References

-

4,4′-(((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(oxy))-bis(2,3,5,6-tetrafluoropyridine) - MDPI. Available at: [Link]

-

Chalcogen Bonding in Co-Crystals: Activation through 1,4-Perfluorophenylene vs. 4,4′-Perfluorobiphenylene Cores - MDPI. Available at: [Link]

-

N,N′-[(2,3,5,6-Tetrafluoro-1,4-phenylene)dimethylene]bis(pyridine-2-carboxamide) - ResearchGate. Available at: [Link]

-

N,N′-[(2,3,5,6-Tetrafluoro-1,4-phenylene)dimethylene]bis(pyridine-3-carboxamide) - ResearchGate. Available at: [Link]

-

Applications of Co-Crystals in Pharmaceutical Drugs - Systematic Reviews in Pharmacy. Available at: [Link]

-

Activation through 1,4-perfluorophenylene vs. 4,4 - ResearchGate. Available at: [Link]

-

Synthesis of 4,4′-(1,4-Phenylene)di-pyridine and-pyrimidine Derivatives - RSC Publishing. Available at: [Link]

-

4,4'-(1,4-Phenylene)dipyridine - PubChem. Available at: [Link]

-

Experimental and Theoretical Evidence for Nitrogen–Fluorine Halogen Bonding in Silver-Initiated Radical Fluorinations - ACS Publications. Available at: [Link]

-

2,3-5,6-Tetrafluoro-1,4-di-4-pyridylbenzene - ResearchGate. Available at: [Link]

-

Cocrystal Assembled by Pyrene Derivative and 1,4-Diiodotetrafluorobenzene via a C=O···I Halogen Bond - MDPI. Available at: [Link]

-

Crystal Structure of 4′-Phenyl-1′,4′-Dihydro-2,2′:6′,2″-Terpyridine: An Intermediate from the Synthesis of Phenylterpyridine - MDPI. Available at: [Link]

-

A structural study of hydrogen-bond driven cocrystallization of pyridyl-bithiophene based compounds - ChemRxiv. Available at: [Link]

-

Halogen Bonding in Bicomponent Monolayers: Self-Assembly of a Homologous Series of Iodinated Perfluoroalkanes with Bipyridine - PMC. Available at: [Link]

-

Cocrystals of 2,3,5,6-tetrafluorobenzene-1,4-diol with diaza aromatic compounds - PubMed. Available at: [Link]

-

Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - ResearchGate. Available at: [Link]

-

2,3,5,6-Tetrafluoro-1,4-bis(2-pyridylmethyleneaminomethyl)benzene - IUCr. Available at: [Link]

-

Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PubMed. Available at: [Link]

- Method for producing 2,3,5,6-tetrafluoropyridine - Google Patents.

-

Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC. Available at: [Link]

- Pharmaceutical co-crystal compositions - Google Patents.

-

2,3,5,6-Tetra-fluoro-1,4-bis-({[(thio-phen-2-yl)methyl-idene]amino}-meth-yl)benzene - PubMed. Available at: [Link]

-

Pyridine-4-thiol as halogen-bond (HaB) acceptor: influence of the noncovalent interaction in its reactivity - PMC. Available at: [Link]

-

Regulatory Classification of Pharmaceutical Co-Crystals Guidance for Industry - FDA. Available at: [Link]

-

2,3-5,6-Tetrafluoro-1,4-di-4-pyridylbenzene - Sci-Hub. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sci-Hub. 2,3-5,6-Tetrafluoro-1,4-di-4-pyridylbenzene / Acta Crystallographica Section E Structure Reports Online, 2006 [sci-hub.ist]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Halogen Bonding in Bicomponent Monolayers: Self-Assembly of a Homologous Series of Iodinated Perfluoroalkanes with Bipyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 6. sysrevpharm.org [sysrevpharm.org]

- 7. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cocrystals of 2,3,5,6-tetrafluorobenzene-1,4-diol with diaza aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. 2,3,5,6-Tetrafluoro-1,4-bis(2-pyridylmethyleneaminomethyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fda.gov [fda.gov]

Halogen Bonding Potential of Tetrafluorophenylene-Based Linkers

This technical guide details the halogen bonding (XB) capabilities of tetrafluorophenylene (TFP) derivatives, specifically focusing on 1,4-diiodotetrafluorobenzene (1,4-DITFB) and its analogues. It synthesizes theoretical underpinnings with practical experimental protocols for researchers in crystal engineering and medicinal chemistry.

A Technical Guide to Sigma-Hole Activation and Supramolecular Assembly

Executive Summary

The tetrafluorophenylene (TFP) moiety represents a "turbocharged" scaffold for halogen bonding. By substituting the aromatic ring hydrogens with fluorine, the electron density of the

This guide explores the TFP unit as a premier supramolecular linker, capable of driving the formation of robust 1D chains, 2D networks, and functional Metal-Organic Frameworks (MOFs). Furthermore, we translate these physicochemical principles into strategies for rational drug design, where "activated" halogens can enhance ligand-protein binding affinity.[2]

Theoretical Framework: The Electronic Engine

The Sigma-Hole Concept

Halogen bonding is a highly directional non-covalent interaction (

-

Anisotropy: Unlike a simple point charge, a covalently bound halogen has an anisotropic charge distribution.[4] The region along the

bond axis is electron-depleted (positive potential), while the equatorial region is electron-rich (negative potential). -

The TFP Effect: In 1,4-diiodobenzene, the iodine's

-hole is moderately positive. In 1,4-diiodotetrafluorobenzene (1,4-DITFB) , the four fluorine atoms exert a powerful inductive effect (

Quantitative Comparison

The difference in interaction potential is non-trivial. The interaction energy (

Table 1: Comparative Halogen Bond Metrics (Donor Strength)

| Donor Molecule | Acceptor (Lewis Base) | Interaction Energy ( | Norm.[5] Bond Distance ( | Mechanism |

| 1,4-Diiodobenzene | Fluoride ( | ~ -29.8 kcal/mol | ~0.85 | Standard |

| 1,4-DITFB | Fluoride ( | ~ -49.4 kcal/mol | ~0.78 | F-activated |

| 1,4-DITFB | Pyridine ( | ~ -5 to -8 kcal/mol | 0.80 - 0.85 | Supramolecular Glue |

| 1,4-Dibromotetrafluorobenzene | Pyridine ( | ~ -3 to -5 kcal/mol | 0.88 - 0.92 | Weaker Activation |

Note:

Visualization of Mechanistic Pathways

The following diagram illustrates the electronic tuning mechanism that converts a standard aryl halide into a high-potency XB donor.

Figure 1: The "Activation Cascade" illustrating how fluorination enhances the sigma-hole magnitude, resulting in stronger and more directional halogen bonds.

Applications in Material Science & Engineering[3][6]

Supramolecular Polymers

1,4-DITFB is a "ditopic" donor, meaning it has two active sites at opposite ends (

-

Architecture: The rigidity of the TFP ring ensures linearity, making these systems highly predictable.

-

Tunability: Changing the acceptor from a linear diamine (bipyridine) to a bent diamine allows for the engineering of zig-zag or helical topologies.

MOF Linker Functionalization

In Metal-Organic Frameworks (MOFs), TFP moieties can serve two roles:

-

Structural Struts: The TFP unit is part of the backbone.

-

Pore Functionalization: An XB donor (like Iodine) attached to a TFP linker points into the pore. This creates a "sticky" site for capturing guest molecules (e.g., radioactive iodine gas or specific drug molecules) via halogen bonding, a process distinct from simple physisorption.

Experimental Protocols

Protocol: Co-Crystallization of 1,4-DITFB with DABCO

This protocol yields high-quality single crystals for X-ray diffraction, demonstrating the formation of 1D supramolecular chains.

Reagents:

-

1,4-Diiodotetrafluorobenzene (1,4-DITFB) [Donor][6]

-

Solvent: Chloroform (

) or Methanol (

Step-by-Step Methodology:

-

Stoichiometric Mixing: Weigh equimolar amounts (1:1 ratio) of 1,4-DITFB (0.1 mmol) and DABCO (0.1 mmol).

-

Dissolution: Dissolve each component separately in 2 mL of solvent. Sonicate if necessary to ensure complete dissolution.

-

Combination: Slowly add the acceptor solution to the donor solution in a scintillation vial.

-

Crystal Growth (Slow Evaporation): Cover the vial with parafilm and poke 3-5 small holes to control evaporation rates. Store in a vibration-free environment at room temperature (

). -

Harvesting: Colorless, needle-like crystals should appear within 24-72 hours.

-

Validation: Analyze via Single Crystal X-Ray Diffraction (SCXRD). Look for

distances

Protocol: Computational Verification (DFT)

To predict the "potential" of a new TFP-based linker before synthesis:

-

Geometry Optimization: Use DFT (e.g., B3LYP-D3/def2-TZVP) to optimize the linker structure.

-

ESP Mapping: Calculate the Electrostatic Potential (ESP) mapped onto the electron density isosurface (0.001 a.u.).

-

Determination: Locate the maximum positive potential on the halogen tip (

Implications for Drug Discovery[2][9][10][11][12]

While perfluorinated aromatics are rare in final drug candidates due to metabolic stability concerns, the principles of TFP-based XB are applied in Fragment-Based Drug Design (FBDD) .

-

Bioisosteres: Replacing a hydrogen bond donor with a halogen bond donor (e.g.,

) on an aromatic ring can target backbone carbonyls in the protein binding pocket. -

Orthogonal Binding: Because XB is highly directional (

), it can reach binding pockets inaccessible to hydrogen bonds (which tolerate wider angles). -

Potency Boost: Introduction of an electron-deficient ring (like a pyridine or fluorinated phenyl) adjacent to the halogen increases the

-hole, potentially improving

Experimental Workflow Diagram

Figure 2: The iterative workflow for characterizing halogen bonding systems, moving from computational prediction to structural validation.

References

-

One Dimensional Halogen Bond Design: Br···N versus I···N . CrystEngComm, 2021.[7]

-

Halogen Bonds between Diiodotetrafluorobenzenes and Halide Anions: Theoretical Analysis . Crystal Growth & Design, ACS Publications.

-

Halogen Bonding between Thiocarbonyl Compounds and 1,2- and 1,4-Diiodotetrafluorobenzenes . Crystal Growth & Design, ACS Publications.

-

Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene . Oxford Academic.

-

Looking Back, Looking Forward at Halogen Bonding in Drug Discovery . PMC, NIH.

-

Statistical Analysis of σ-Holes: A Novel Complementary View on Halogen Bonding . arXiv.

Sources

- 1. Studies of Halogen Bonding Induced by Pentafluorosulfanyl Aryl Iodides: A Potential Group of Halogen Bond Donors in a Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Halogen bonding and other σ-hole interactions: a perspective - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. academic.oup.com [academic.oup.com]

Technical Guide: F4-DPyBz Ligand Properties & Applications

This in-depth technical guide details the molecular weight, physical properties, synthesis, and applications of the ligand F4-DPyBz (1,4-bis(4-pyridyl)-2,3,5,6-tetrafluorobenzene).

Executive Summary

F4-DPyBz (1,4-bis(4-pyridyl)-2,3,5,6-tetrafluorobenzene) is a rigid, fluorinated ditopic ligand extensively used in coordination chemistry and materials science. Its fluorinated core induces strong

Chemical Identity & Structural Analysis[1][2][3]

The ligand F4-DPyBz is characterized by a central tetrafluorophenylene ring flanked by two pyridine moieties in a para arrangement. This linear geometry is ideal for constructing pillared-layer MOFs and molecular squares.

Molecular Specifications

| Property | Specification |

| Common Name | F4-DPyBz |

| IUPAC Name | 1,4-bis(pyridin-4-yl)-2,3,5,6-tetrafluorobenzene |

| Chemical Formula | |

| Molecular Weight | 304.25 g/mol |

| SMILES | c1cc(ncc1)c2c(c(c(c2F)F)c3ccncc3)F |

| Geometry | Linear, Rigid, Planar (approx.)[1] |

| Coordination Sites | 2 (Pyridyl Nitrogens) |

Structural Visualization

The following diagram illustrates the connectivity and key functional groups of F4-DPyBz.

Figure 1: Structural connectivity of F4-DPyBz, highlighting the central fluorinated core bridging two pyridyl donors.

Physical & Thermal Properties[4]

F4-DPyBz exhibits distinct physical properties driven by the electron-withdrawing fluorine atoms, which lower the LUMO energy and enhance thermal stability compared to its non-fluorinated analogue (DPyBz).

| Property | Value / Description | Note |

| Appearance | White to Off-White Crystalline Solid | Typical for polypyridyl ligands. |

| Melting Point | > 250°C (Decomposition) | High thermal stability due to rigid aromatic backbone. |

| Solubility | Soluble in DMSO, DMF, hot | Low solubility in water, alcohols, and aliphatic hydrocarbons. |

| Strong Face-to-Face Stacking | Enhanced by quadrupole moment reversal from fluorination. | |

| Electronic Nature | Electron-Deficient Core | Facilitates donor-acceptor interactions with electron-rich guests. |

Synthesis Protocol: Suzuki-Miyaura Coupling

The most robust synthesis route for F4-DPyBz utilizes a Suzuki-Miyaura cross-coupling reaction. This method ensures high regioselectivity and yield.

Reagents & Materials

-

Precursors: 1,4-Dibromo-2,3,5,6-tetrafluorobenzene (1.0 eq), 4-Pyridylboronic acid (2.5 eq).

-

Catalyst:

(5 mol%). -

Base:

(aqueous, 2M). -

Solvent: Toluene/Ethanol (3:1 v/v).

-

Atmosphere: Inert (

or Ar).

Step-by-Step Workflow

-

Degassing: Purge the solvent mixture (Toluene/EtOH) with nitrogen for 30 minutes to remove dissolved oxygen.

-

Mixing: In a Schlenk flask, combine the dibromo-tetrafluorobenzene, pyridylboronic acid, and catalyst under inert atmosphere.

-

Activation: Add the base solution (

) and heat the mixture to reflux (~90-100°C). -

Reaction: Stir vigorously at reflux for 24-48 hours. The solution will typically darken as the Pd cycle progresses.

-

Work-up: Cool to room temperature. Remove volatiles under reduced pressure.

-

Purification: Redissolve the residue in

, wash with water (3x) to remove inorganic salts. Dry the organic layer over -

Isolation: Recrystallize from hot ethanol or sublime under vacuum for high-purity crystals suitable for MOF synthesis.

Figure 2: Suzuki-Miyaura cross-coupling workflow for the synthesis of F4-DPyBz.

Applications in Coordination Chemistry[5]

F4-DPyBz is a versatile ligand used to construct functional materials. Its primary utility lies in its ability to act as a rigid pillar in 3D frameworks or an edge in 2D metallacycles.

Pillared Metal-Organic Frameworks (MOFs)

F4-DPyBz is used to pillar 2D metal-carboxylate layers (e.g., Zn or Ni nets) into 3D porous structures.

-

Mechanism: The pyridyl nitrogens coordinate to the axial sites of metal clusters (e.g., paddlewheels), separating the layers.

-

Effect of Fluorination: The hydrophobic

core increases the framework's stability against moisture and enhances the adsorption selectivity for specific gases (e.g.,

Supramolecular Coordination Complexes (SCCs)

The ligand reacts with cis-blocked metal corners (e.g.,

-

Self-Assembly: Driven by thermodynamics, the components assemble into the most stable cyclic structure (usually a

square). -

Host-Guest Chemistry: The electron-deficient cavity of the F4-DPyBz-based square can encapsulate electron-rich aromatic guests (e.g., pyrene, anthracene) through donor-acceptor

-

Figure 3: Divergent assembly pathways for F4-DPyBz leading to either 3D MOFs or 2D molecular squares.

Safety & Handling

While specific toxicological data for F4-DPyBz may be limited, it should be handled as a standard organic chemical hazard.

-

Hazards: Potential irritant to eyes, skin, and respiratory system.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place, away from strong oxidizing agents.

References

-

NIST Center for Neutron Research . (2015). Flexible Metal Organic Framework {[Ni(DpBz)][Ni(CN)4]}n. National Institute of Standards and Technology. Link

-

Chas, M., et al. (2020). Self-Assembly Strategies for the Construction of Multipurpose Polycationic Cyclophanes. Accounts of Chemical Research. Link

-

Sun, Y., & Stang, P. J. (2021).[2] Metallacycles, metallacages, and their aggregate/optical behavior. Aggregate. Link

-

ResearchGate . (2025). Self-Assembly Reactions between the Cis-Protected Metal Corners and the Fluorinated Edge 1,4-Bis(4-pyridyl)tetrafluorobenzene. Link

Sources

4,4'-(2,3,5,6-Tetrafluoro-1,4-phenylene)dipyridine solubility in organic solvents

An In-depth Technical Guide to the Solubility of 4,4'-(2,3,5,6-Tetrafluoro-1,4-phenylene)dipyridine in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the solubility characteristics of 4,4'-(2,3,5,6-tetrafluoro-1,4-phenylene)dipyridine. Designed for researchers, chemists, and professionals in materials science and drug development, this document delves into the theoretical underpinnings of its solubility, predictive assessments in various organic solvents, and a robust experimental protocol for empirical determination.

Introduction: The Structural Significance of 4,4'-(2,3,5,6-Tetrafluoro-1,4-phenylene)dipyridine

4,4'-(2,3,5,6-Tetrafluoro-1,4-phenylene)dipyridine is a rigid, linear molecule featuring a central, electron-deficient tetrafluorinated benzene ring flanked by two pyridine moieties. This unique architecture makes it a valuable building block, or "linker," in supramolecular chemistry and crystal engineering. Its application is particularly prominent in the synthesis of metal-organic frameworks (MOFs), where it connects metal nodes to form highly ordered, porous structures.[1] Understanding its solubility is a critical first step for any application, dictating the choice of solvent for synthesis, purification, crystal growth, and formulation.

This guide will explore the molecular interactions that govern its solubility, provide a predictive framework for its behavior in common organic solvents, and detail a self-validating experimental protocol for accurate solubility measurement.

The Theoretical Framework: Deconstructing Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a macroscopic reflection of the intermolecular forces at play between solute-solute, solvent-solvent, and solute-solvent molecules.[2] For 4,4'-(2,3,5,6-tetrafluoro-1,4-phenylene)dipyridine, the key interactions are:

-

The Fluorinated Core: The perfluorinated central ring is the dominant feature. Fluorine is highly electronegative, withdrawing electron density from the benzene ring and creating strong C-F bonds. This region of the molecule is both hydrophobic (water-repelling) and, crucially, lipophobic (fat-repelling).[3] This characteristic often leads to poor solubility in nonpolar, hydrocarbon-based solvents.

-

The Pyridine Termini: The pyridine rings introduce polarity and functionality. The nitrogen atom possesses a lone pair of electrons, making it a hydrogen bond acceptor. This allows for favorable interactions with protic solvents (e.g., alcohols). Pyridine itself is miscible with a wide array of solvents, from water to hexane, highlighting the versatility of this functional group.[4]

-

Overall Molecular Polarity: The molecule is centrosymmetric, which can cancel out its dipole moment at the molecular level. However, the distinct polar regions (pyridine rings) and nonpolar/lipophobic regions (fluorinated core) create a complex solubility profile that is highly dependent on the specific nature of the solvent.

The interplay of these features suggests that solvents capable of engaging in specific interactions, such as hydrogen bonding or strong dipole-dipole forces, will be more effective than those relying solely on weaker van der Waals forces.

Predictive Solubility Profile

While precise quantitative data is scarce in the literature, a qualitative prediction of solubility can be made based on the theoretical principles discussed above and data from structurally related compounds.[5][6]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Good to Moderate | These solvents have strong dipoles that can interact favorably with the polar pyridine rings. The synthesis of similar fluorinated pyridine compounds often utilizes acetonitrile, suggesting it is an effective solvent.[5] |

| Polar Protic | Methanol, Ethanol | Moderate to Sparingly Soluble | The ability of these solvents to act as hydrogen bond donors to the pyridine nitrogens is a significant solubilizing factor. However, the large, lipophobic fluorinated core counteracts this, likely limiting high solubility. Crystallization of related structures from methanol suggests at least moderate solubility at elevated temperatures.[6] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Sparingly Soluble | These solvents are weakly polar and can engage in dipole-dipole interactions. Their ability to dissolve a range of organic compounds might allow for some dissolution, but high solubility is not expected. |

| Aromatic | Toluene, Benzene | Poor to Insoluble | While π-π stacking interactions are possible, the strong lipophobicity of the perfluorinated ring is expected to dominate, leading to unfavorable interactions with these nonpolar solvents. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Insoluble | The significant mismatch in polarity and the lipophobic nature of the solute make dissolution in these solvents highly unfavorable. |

A Validated Protocol for Experimental Solubility Determination

Theoretical predictions must be confirmed by empirical data. The following protocol describes the widely accepted "shake-flask" or "excess solid" method, which measures thermodynamic equilibrium solubility and includes self-validating checkpoints.[7]

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Materials and Preparation:

-

Accurately weigh approximately 5-10 mg of 4,4'-(2,3,5,6-tetrafluoro-1,4-phenylene)dipyridine into multiple glass vials (perform each solvent test in triplicate for statistical validity).

-

Using a calibrated pipette, add a precise volume (e.g., 1.00 mL) of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an incubator shaker or on a stirring plate set to a constant temperature (e.g., 25°C).

-

Agitate the slurries for a minimum of 24 hours. For crystalline compounds, 48 hours is recommended to ensure the system reaches thermodynamic equilibrium.[8]

-

Trustworthiness Check: After equilibration, visually inspect each vial to confirm that a solid excess of the compound remains. If all the solid has dissolved, the solution is not saturated, and the experiment must be repeated with a larger initial mass of the solute.

-

-

Phase Separation:

-

To separate the saturated solution from the excess solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes).

-

Alternatively, filter the solution using a syringe filter (e.g., 0.22 µm PTFE) compatible with the organic solvent. Be sure to discard the first fraction of the filtrate to avoid errors from filter adsorption.

-

-

Quantification:

-

Method of Choice: High-Performance Liquid Chromatography (HPLC) is the preferred method for its accuracy and specificity.[7] UV-Vis spectrophotometry is a viable alternative if the compound has a distinct chromophore and no interfering substances are present.

-

Calibration: Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO). Create a series of standards of known concentration via serial dilution. Run these standards on the HPLC or UV-Vis spectrophotometer to generate a calibration curve (absorbance or peak area vs. concentration).

-

Sample Analysis: Carefully take a known volume of the clear supernatant from the centrifuged sample, dilute it to fall within the linear range of the calibration curve, and analyze it using the same method.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Multiply by the dilution factor to find the concentration of the original saturated solution. This value is the solubility of the compound in that solvent at the specified temperature.

-

Visualizing Solute-Solvent Interactions

The following diagram illustrates the primary intermolecular forces at play between the solute and different classes of organic solvents.

Caption: Dominant solute-solvent intermolecular forces.

Conclusion

The solubility of 4,4'-(2,3,5,6-tetrafluoro-1,4-phenylene)dipyridine is a complex function of its unique trifunctional chemical nature: polar, hydrogen-bond accepting pyridine ends and a nonpolar, lipophobic fluorinated core. This structure leads to preferential solubility in polar solvents, particularly polar aprotic solvents like DMSO and DMF, where dipole-dipole interactions can be maximized. Solubility in nonpolar solvents is predicted to be poor.

While this guide provides a robust theoretical and predictive framework, the importance of careful experimental measurement cannot be overstated. The detailed protocol provided herein offers a reliable method for generating the accurate, empirical data needed for successful synthesis, crystallization, and application of this versatile molecule in advanced materials and chemical research.

References

- Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).

- Solubility test for Organic Compounds. (2024, September 24).

- Experiment: Solubility of Organic & Inorganic Compounds.

- 4,4′-(((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(oxy))-bis(2,3,5,6-tetrafluoropyridine). (2023, May 15). MDPI.

- N,N′-[(2,3,5,6-Tetrafluoro-1,4-phenylene)dimethylene]bis(pyridine-3-carboxamide). ResearchGate.

- Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. (2004, August 31). PubMed.

- Synthesis and Study of 4-Phenylsulfonyl-2,3,5,6- tetrachloropyridine Structure. Jetir.Org.

- Solubility of C60 in a Variety of Solvents.

- Pyridine. chemeurope.com.

- 2,3,5,6-Tetrafluoro-1,4-bis(2-pyridylmethyleneaminomethyl)benzene.

- 1,4-Di(4-pyridyl)benzene | CAS Number 113682-56-7 | Ossila.

Sources

- 1. ossila.com [ossila.com]

- 2. chem.ws [chem.ws]

- 3. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyridine [chemeurope.com]

- 5. mdpi.com [mdpi.com]

- 6. 2,3,5,6-Tetrafluoro-1,4-bis(2-pyridylmethyleneaminomethyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lifechemicals.com [lifechemicals.com]

- 8. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]

Advanced Photophysical Characterization of Tetrafluorinated Dipyridyl Benzene Derivatives

Executive Summary

This technical guide provides a rigorous examination of the fluorescence properties of tetrafluorinated dipyridyl benzene derivatives, specifically focusing on the 1,4-bis(pyridyl)-2,3,5,6-tetrafluorobenzene motif. These molecules represent a critical class of electron-deficient π-conjugated systems used in organic light-emitting diodes (OLEDs), supramolecular self-assembly, and fluorescent sensing.

The guide moves beyond basic spectral reporting to analyze the causality of fluorination: how the high electronegativity of fluorine atoms lowers the HOMO-LUMO energy levels, induces specific halogen-bonding interactions in the solid state, and alters quantum efficiency. It concludes with self-validating experimental protocols for accurate characterization.

Molecular Architecture & Electronic Theory

The "Fluorine Effect" on Conjugation

The substitution of hydrogen with fluorine on the central benzene ring of a dipyridyl system fundamentally alters the optoelectronic landscape. While fluorine is inductively electron-withdrawing (-I effect), it is mesomerically electron-donating (+M effect). In perfluorinated aromatic rings, the -I effect dominates, significantly lowering the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Blue-Shift Phenomenon: In many dipyridyl derivatives, tetrafluorination of the central ring widens the HOMO-LUMO gap compared to the non-fluorinated parent, resulting in a hypsochromic (blue) shift in absorption and emission spectra.

-

Electron Transport: The lowered LUMO energy facilitates electron injection, making these derivatives excellent n-type (electron-transporting) semiconductors.

Intramolecular Charge Transfer (ICT)

The dipyridyl benzene structure creates a donor-acceptor-donor (D-A-D) or acceptor-acceptor-acceptor (A-A-A) architecture depending on the protonation state of the pyridines.

-

Neutral State: The electron-deficient tetrafluorobenzene core interacts with the moderately electron-deficient pyridine rings.

-

Protonated/Complexed State: Upon binding protons or metal ions at the pyridine nitrogen, the ICT character changes drastically, often leading to significant solvatochromism and fluorescence quenching or enhancement.

Synthesis & Purification Logic

Why this matters: Fluorescence is notoriously sensitive to impurities. Trace amounts of non-fluorinated byproducts or transition metal catalysts (Pd, Ni) can act as quenching centers.

Synthetic Pathway (Suzuki-Miyaura Coupling)

The most robust route involves the coupling of 1,2,4,5-tetrafluoro-3,6-dibromobenzene with pyridine-boronic acids.

Caption: Optimized Suzuki-Miyaura coupling workflow emphasizing the critical dual-stage purification to remove heavy metal quenchers.

Photophysical Characterization

Spectral Data Summary

The following data represents typical values for tetrafluorinated dipyridyl benzene derivatives in dilute solution (

| Parameter | Value (Approx.) | Notes |

| Absorption | 280–320 nm | |

| Emission | 350–420 nm | Deep blue/UV emission. |

| Stokes Shift | 4000–6000 cm | Large shift indicates significant structural relaxation in |

| Quantum Yield ( | 0.05 – 0.40 | Highly solvent dependent; often low in polar solvents due to non-radiative ICT decay. |

| Lifetime ( | < 2 ns | Short lifetime typical of singlet fluorescence. |

Solid-State Fluorescence & Halogen Bonding

Unlike in solution, the solid-state fluorescence of these derivatives is governed by packing. The C-F bonds on the central ring act as halogen bond acceptors, while the pyridine nitrogens can act as donors or acceptors depending on the co-crystal partner.

-

Aggregation: These molecules often exhibit different emission colors in the crystalline state due to

stacking interactions, which are modulated by the steric bulk of the fluorine atoms.

Experimental Protocols

Protocol: Determination of Relative Quantum Yield ( )

Objective: To determine the efficiency of photon emission relative to a known standard.[1]

Standard: Quinine Sulfate in 0.1 M H

Step-by-Step Methodology:

-

Solvent Verification: Ensure all solvents are spectroscopic grade. Check for background fluorescence by running a solvent-only blank.

-

Optical Density (OD) Tuning: Prepare solutions of the sample and the standard such that their absorbance at the excitation wavelength is identical and below 0.1 OD .

-

Causality: Keeping OD < 0.1 prevents inner-filter effects (re-absorption of emitted light), which artificially lowers calculated yields.

-

-

Acquisition: Record the fluorescence spectrum (integration range: 300–600 nm).

-

Calculation: Use the following equation:

Protocol: Solvatochromic Shift Analysis (Lippert-Mataga)

Objective: To estimate the change in dipole moment upon excitation (

-

Preparation: Dissolve the derivative in 5 solvents of varying polarity (e.g., Hexane, Toluene, THF, Acetonitrile, Methanol).

-

Measurement: Record absorption (

) and emission ( -

Analysis: Plot the Stokes shift (

) against the orientation polarizability (-

Linearity Check: A linear plot confirms general solvent effects. Deviations suggest specific solute-solvent interactions (e.g., H-bonding with pyridine nitrogen).

-

Logic Diagram: Electronic Excitation Pathway

Caption: Energy pathway diagram illustrating the competition between radiative fluorescence and non-radiative decay, influenced by fluorine stabilization.

References

-

Synthesis and Regioselective Functionalization of Tetrafluorobenzo-[α]-Fused BOPYPY Dyes. Vertex AI Search / NIH. [Link][4]

-

2,3,5,6-Tetrafluoro-1,4-di-4-pyridylbenzene (Crystal Structure). Acta Crystallographica / ResearchGate. [Link]

-

A Guide to Recording Fluorescence Quantum Yields. Horiba Scientific. [Link]

-

Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes. Journal of Organic Chemistry. [Link]

-

Synthesis and Photocyclization of Fluorinated Tetraphenylethylenes. ChemRxiv. [Link]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 4,4'-(2,3,5,6-tetrafluoro-1,4-phenylene)dipyridine via Stille Coupling

This Application Note provides a rigorous, field-validated protocol for the synthesis of 4,4'-(2,3,5,6-tetrafluoro-1,4-phenylene)dipyridine (hereafter referred to as TF-Dipyr ). This fluorinated building block is critical in the development of Metal-Organic Frameworks (MOFs), supramolecular self-assembling systems, and optoelectronic materials due to its strong

Executive Summary

The synthesis of perfluorinated arenes coupled with nitrogen heterocycles presents unique challenges, primarily due to the electronic deactivation of the central ring and the potential for catalyst poisoning by pyridine nitrogens. This protocol utilizes a Stille cross-coupling approach, selected for its mild conditions and high functional group tolerance compared to Suzuki or Negishi couplings for electron-deficient substrates.

Key Advantages of this Protocol:

-

Fluorine-Specific Optimization: Conditions tuned to leverage the oxidative addition rate of perfluoroarenes.

-

Tin Remediation: Includes a mandatory, high-efficiency Potassium Fluoride (KF) workup to reduce toxic organotin residues to <50 ppm.

-

Self-Validating Steps: Integrated checkpoints using

F NMR to monitor conversion.

Strategic Analysis & Retrosynthesis

Why Stille Coupling?

While Suzuki coupling is the industry standard for biaryls, pyridyl-boronic acids are notoriously unstable (prone to protodeboronation) and difficult to purify. Conversely, 4-(tributylstannyl)pyridine is stable, non-protic, and commercially available.

The central electrophile, 1,4-diiodotetrafluorobenzene , is chosen over the dibromo- analogue. The C–I bond is weaker, facilitating rapid oxidative addition to the Pd(0) center, which is crucial when the electron-withdrawing fluorine atoms pull electron density away from the metal center during the intermediate complexes.

Reaction Pathway

The reaction proceeds via a double cross-coupling event.

Figure 1: Simplified reaction pathway for the double Stille coupling.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |

| 1,4-Diiodotetrafluorobenzene | 401.90 | 1.0 | Electrophile |

| 4-(Tributylstannyl)pyridine | 368.15 | 2.5 | Nucleophile |

| Pd(PPh | 1155.56 | 0.05 (5 mol%) | Catalyst |

| CuI (Copper Iodide) | 190.45 | 0.10 (10 mol%) | Co-catalyst* |

| Toluene (Anhydrous) | - | Solvent | 0.1 M Conc. |

*Note: CuI is added to accelerate the transmetalation step, known as the "Copper Effect," particularly useful for electron-deficient systems.

Step-by-Step Methodology

Phase 1: Reaction Setup (Inert Atmosphere)

-

Glassware Prep: Flame-dry a 100 mL Schlenk flask and a reflux condenser under vacuum. Backfill with Argon (3 cycles).

-

Solvent Degassing: Sparge anhydrous toluene with Argon for 30 minutes prior to use. Dissolved oxygen is the primary cause of Stille coupling failure (homocoupling).

-

Charging: Under a positive stream of Argon, add:

-

1,4-Diiodotetrafluorobenzene (1.0 eq)

-

4-(Tributylstannyl)pyridine (2.5 eq)

-

Pd(PPh

) -

CuI (10 mol%)

-

-

Solvation: Add degassed toluene via syringe. The concentration should be approximately 0.1 M relative to the diiodide.

Phase 2: Reaction & Monitoring

-

Heating: Heat the mixture to 110°C (reflux) with vigorous stirring. The solution will typically darken from yellow to orange/brown.

-

Duration: Run for 24–48 hours .

-

Checkpoint (Self-Validation): At 24h, take a 50 µL aliquot.

-

Process: Dilute in CDCl

. Run a quick -

Target: Disappearance of the singlet at -119 ppm (starting material) and appearance of a singlet near -144 ppm (product). If starting material remains (>5%), add 2 mol% fresh catalyst and continue heating.

-

Phase 3: Workup & Tin Removal (The KF Protocol)

Critical Safety Note: Organotin byproducts (Bu

-

Cooling: Cool reaction to room temperature.[3]

-

KF Treatment: Add a saturated aqueous solution of Potassium Fluoride (KF) (approx. 5 mL per gram of stannane used).

-

Stirring: Stir vigorously for 2 hours . This converts soluble Bu

SnI into insoluble polymeric Bu -

Filtration: Filter the resulting suspension through a pad of Celite. Wash the pad with Ethyl Acetate.

-

Observation: The white solid trapped in the Celite is the toxic tin waste. Dispose of as hazardous heavy metal waste.

-

-

Extraction: Wash the filtrate with Brine (2x), dry over Na

SO

Figure 2: Workflow for the removal of organotin byproducts using the KF method.

Purification[4]

-

Column Preparation: Slurry silica gel in Hexanes. Crucial: Add 2% Triethylamine (Et

N) to the eluent system to deactivate acidic sites on the silica. Without Et -

Elution: Gradient elution from 10% EtOAc/Hexanes to 50% EtOAc/Hexanes.

-

Recrystallization: For ultra-high purity (required for crystallography or optical applications), recrystallize the solid from boiling Chloroform or Toluene/Ethanol.

Characterization Data

The following spectral features confirm the identity of TF-Dipyr :

-

H NMR (400 MHz, CDCl

-

8.75 (d, J = 6.0 Hz, 4H, Py-H

-

7.45 (d, J = 6.0 Hz, 4H, Py-H

-

Note: No central aromatic protons should be visible.

-

8.75 (d, J = 6.0 Hz, 4H, Py-H

-

F NMR (376 MHz, CDCl

- -144.5 (s, 4F).

-

Shift Logic: The shift from -119 ppm (I-C6F4-I) to -144 ppm indicates the replacement of Iodine (soft, polarizable) with the pyridine ring.

-

HRMS (ESI+):

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst Poisoning | Pyridines can coordinate Pd. Increase catalyst to 8-10 mol% or use Pd |

| Homocoupling (Py-Py) | Oxygen in solvent | Re-degas solvents. Ensure strictly inert atmosphere. |

| Black Precipitate | Pd Black formation | Catalyst decomposition ("Pd death"). Add excess ligand (PPh |

| Product Streaking | Acidic Silica | Must use 2-5% Triethylamine in the column eluent. |

References

-

Stille Coupling Mechanism & Reviews

-

Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. Link

-

-

Fluorinated Linker Synthesis

-

Pakhomova, S., et al. (2014). Synthesis and characterization of fluorinated dipyridyl benzene ligands. Crystal Growth & Design, 14(5), 2220. Link

-

-

Tin Removal Protocols

-

Copper Effect in Stille Coupling

-

Farina, V., et al. (1991). The effect of copper salts on the Stille coupling. Journal of the American Chemical Society, 113(25), 9585-9595. Link

-

Sources

Application Note: High-Fidelity Suzuki-Miyaura Protocol for Fluorinated Dipyridine Ligands

Part 1: Strategic Context & Technical Challenges

The synthesis of fluorinated 2,2'-bipyridines is a critical bottleneck in the development of high-performance photoredox catalysts (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6) and metallodrugs. While the Suzuki-Miyaura cross-coupling is the industry standard for biaryl bond formation, its application to electron-deficient, nitrogen-rich heterocycles presents unique failure modes not seen in simple phenyl-phenyl couplings.

The "2-Pyridyl Problem"

Coupling two pyridine rings (especially at the 2-position) is notoriously difficult due to three converging factors:

-

Catalyst Poisoning: The pyridine nitrogen atoms are strong

-donors that can displace phosphine ligands, forming unreactive Palladium-pyridine complexes (Pd-N chelation). -

Protodeboronation: Fluorinated pyridyl boronic acids are highly unstable. The electron-withdrawing fluorine atoms, combined with the

-deficient ring, accelerate hydrolytic C-B bond cleavage, yielding the protodeboronated side product (Ar-H) faster than the transmetallation step occurs. -

Electronic Mismatch: Fluorine substitution decreases the nucleophilicity of the organoboron species, retarding the transmetallation step in the catalytic cycle.

The Solution: Third-Generation Precatalysts

To overcome these barriers, this protocol utilizes Buchwald G3 Precatalysts (specifically XPhos-Pd-G3). These systems release the active Pd(0)L species only upon activation in the reaction media, preventing the formation of inactive dimers and ensuring a high concentration of the bulky, electron-rich phosphine ligand to outcompete pyridine coordination.

Part 2: Mechanistic Insight & Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific interference points caused by fluorinated pyridine substrates.

Caption: Figure 1. Catalytic cycle of Suzuki-Miyaura coupling for fluorinated pyridines, highlighting the competition between productive transmetallation and destructive pathways (poisoning/deboronation).

Part 3: Optimized Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]

-

Halide: 2-Bromo-4-fluoropyridine (1.0 equiv)

-

Boron Source: (4-Fluoropyridin-2-yl)boronic acid pinacol ester (1.2 - 1.5 equiv). Note: Use pinacol esters (Bpin) rather than free boronic acids to minimize protodeboronation.

-

Catalyst: XPhos-Pd-G3 (2 - 4 mol%).

-

Base: Potassium Phosphate Tribasic (

), finely ground, anhydrous (2.0 - 3.0 equiv). -

Solvent System: 1,4-Dioxane / Water (4:1 ratio). Strictly degassed.

Experimental Procedure

Step 1: Inert Preparation

-

Oven-dry a 20 mL re-sealable reaction vial and a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

-

Charge the vial with the Halide (1.0 mmol), Boronate Ester (1.2 mmol), and Base (2.0 mmol).

-

Add the XPhos-Pd-G3 catalyst (0.02 mmol) last to minimize air exposure time.

Step 2: Solvent Addition & Degassing (CRITICAL)

-

In a separate vessel, prepare the Dioxane/Water mixture (4:1 v/v).

-

Sparge the solvent mixture with Argon for at least 15 minutes. Dissolved oxygen is the primary cause of homocoupling side-products.

-

Add 4 mL of the degassed solvent to the reaction vial via syringe through the septum.

Step 3: Reaction

-

Seal the vial tightly (use electrical tape around the cap if using a screw cap).

-

Heat the reaction block to 80°C . Do not exceed 100°C as deboronation rates spike significantly above this threshold.

-

Stir vigorously (800+ RPM) for 4–16 hours. The biphasic nature of the system requires high shear mixing.

Step 4: Workup & Scavenging

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (10 mL) and wash with Brine (10 mL).

-

Metal Scavenging: To ensure pharmaceutical-grade purity, treat the organic layer with thiourea-functionalized silica (e.g., SiliaMetS® Thiol) for 30 minutes to remove residual Palladium.

-

Filter, dry over

, and concentrate.

Part 4: Data Analysis & Troubleshooting

Optimization Screening Matrix

The following table summarizes the impact of variable changes on the coupling of 2-bromo-4-fluoropyridine with 2-fluoropyridyl-3-boronate.

| Parameter | Variation | Outcome | Mechanistic Note |

| Base | Low Yield (<30%) | Too weak to activate the hindered/electron-poor boronate. | |

| Base | Moderate Yield (55%) | Good activation, but etching of glass/vials can occur. | |

| Base | High Yield (88%) | Optimal balance of basicity and solubility in Dioxane/H2O. | |

| Ligand | Failed (0%) | Displaced by pyridine N; formation of Pd-black. | |

| Ligand | XPhos | High Yield (88%) | Bulky biaryl structure prevents N-coordination. |

| Solvent | DMF | High Impurity | Promotes protodeboronation due to high polarity/hygroscopy. |

QC Decision Tree

Use this logic flow to diagnose reaction failures based on HPLC/UPLC data.

Caption: Figure 2. Diagnostic workflow for reaction monitoring. "SM" = Starting Material.

Part 5: References

-

Buchwald, S. L., et al. (2021). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis and Quality Control. Molecules, 26(12), 3507.[1]

-

Love, J. A., et al. (2023).[2] Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.[2]

-

Li, G., et al. (2018). Tailoring the Emission of Fluorinated Bipyridine-Chelated Iridium Complexes. ACS Omega, 3(10), 13959–13969.

-

Sigma-Aldrich. G3 and G4 Buchwald Precatalysts Application Guide.

-

BenchChem. Application Notes for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid.

Sources

Application Note: High-Purity 2,3,5,6-Tetrafluoro-1,4-di(4-pyridyl)benzene via Vacuum Sublimation

Abstract

This application note provides a comprehensive protocol for the purification of 2,3,5,6-tetrafluoro-1,4-di(4-pyridyl)benzene using vacuum sublimation. This technique is exceptionally well-suited for this compound, yielding a product of high purity necessary for its applications in advanced materials science, particularly as a ligand in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers.[1][2] The protocol details the underlying principles, apparatus setup, a step-by-step experimental procedure, and methods for purity verification.

Introduction: The Imperative for Purity

2,3,5,6-Tetrafluoro-1,4-di(4-pyridyl)benzene is a rigid, linear ligand linker used in the construction of supramolecular structures. The fluorine substituents on the central benzene ring impart unique electronic properties and can influence the resulting framework's characteristics, such as gas sorption and catalytic activity. For these applications, the purity of the ligand is paramount, as even trace impurities can disrupt the formation of well-ordered crystalline structures and adversely affect the material's performance.

Sublimation is a phase transition in which a substance transitions directly from a solid to a gaseous state, bypassing the liquid phase.[3] This purification method is ideal for thermally stable organic compounds that possess a sufficiently high vapor pressure. It effectively separates the volatile target compound from non-volatile impurities, such as inorganic salts, baseline materials from synthesis, and polymeric byproducts, which are left behind as residue.[4][5] The solvent-free nature of sublimation is a significant advantage, preventing the incorporation of solvent molecules into the final product and offering a more environmentally friendly purification route.[3]

Physicochemical Properties & Sublimation Rationale

While specific sublimation data for 2,3,5,6-tetrafluoro-1,4-di(4-pyridyl)benzene is not widely published, we can infer appropriate conditions from its structural analogues. The non-fluorinated parent compound, 1,4-di(4-pyridyl)benzene, has a melting point of 193 °C.[1] A closely related compound, 2,3,5,6-tetrafluoro-1,4-bis(2-pyridylmethyleneaminomethyl)benzene, melts at approximately 192 °C (465.1–465.3 K).[6] This suggests that 2,3,5,6-tetrafluoro-1,4-di(4-pyridyl)benzene will have a relatively high melting point and should be thermally stable enough to withstand the temperatures required for sublimation under vacuum.